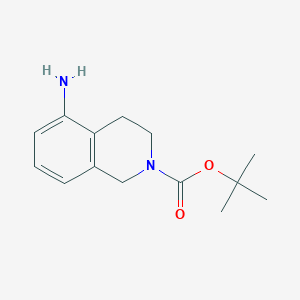![molecular formula C13H19N3O4S B153486 tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 259809-79-5](/img/structure/B153486.png)
tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Overview
Description
Pyrazolo [1,5-a]pyrimidine (PP) derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
Molecular Structure Analysis
The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .
Scientific Research Applications
Medicinal Chemistry: Antiproliferative Agents
- Methods : Synthesis involves reflux with sodium methoxide in butanol, transforming acylated aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives .
- Results : The compound API-1, a derivative of pyrido[2,3-d]pyrimidin-5-one, has shown promising antiproliferative properties .
Pharmacology: Kinase Inhibition
- Methods : The compounds are synthesized and tested for their ability to inhibit specific kinases involved in cell signaling pathways .
- Results : The effectiveness of these compounds as kinase inhibitors is determined through biochemical assays and cellular activity measurements .
Organic Synthesis: Heterocyclic Compound Construction
- Methods : Cyclization reactions and condensation with various reagents are used to create diverse heterocyclic structures .
- Results : New pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives have been successfully synthesized .
Drug Development: Cyclin-Dependent Kinase Inhibitors
- Methods : The compound is used in the synthesis of CDK inhibitors through various organic reactions .
- Results : CDK inhibitors derived from this compound class have shown potential in preclinical studies .
Chemical Biology: Antimicrobial Research
- Methods : Derivatives are synthesized and tested against a panel of bacterial and fungal strains .
- Results : Some derivatives have exhibited significant antimicrobial activity, warranting further investigation .
Therapeutic Research: Anti-Inflammatory and Analgesic
- Methods : Synthesis of derivatives followed by in vivo testing in animal models for inflammation and pain .
- Results : Certain derivatives have demonstrated effectiveness in reducing inflammation and pain in preclinical models .
Biochemistry: Enzyme Mechanism Studies
- Methods : Utilizing the compound as a substrate or inhibitor in enzymatic assays to study the kinetics and binding interactions .
- Results : Insights into enzyme specificity and catalytic mechanisms, potentially leading to the design of more effective enzyme inhibitors .
Neuropharmacology: Neurotransmitter Receptor Modulation
- Methods : Synthesis of derivatives followed by in vitro and in vivo testing on receptor binding and activity modulation .
- Results : Potential identification of compounds with therapeutic relevance for neurological conditions .
Chemical Engineering: Catalyst Development
- Methods : Testing the catalytic activity of synthesized compounds in various organic reactions .
- Results : Evaluation of the efficiency and selectivity of the catalysts, aiming to optimize industrial chemical processes .
Molecular Biology: DNA Interaction Studies
- Methods : Employing techniques like X-ray crystallography and NMR spectroscopy to analyze the binding of compounds to DNA .
- Results : Discovery of potential DNA-binding motifs and their implications for gene expression regulation .
Toxicology: Safety Profiling
- Methods : Conducting acute and chronic toxicity studies in cell cultures and animal models .
- Results : Determination of the compound’s toxicological effects, therapeutic index, and safe dosage ranges .
Computational Chemistry: Molecular Modeling
Future Directions
properties
IUPAC Name |
tert-butyl 2-methylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)16-6-5-10-9(8-16)7-14-11(15-10)21(4,18)19/h7H,5-6,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOLEDYHJUZKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627671 | |
| Record name | tert-Butyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
CAS RN |
259809-79-5 | |
| Record name | 1,1-Dimethylethyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259809-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

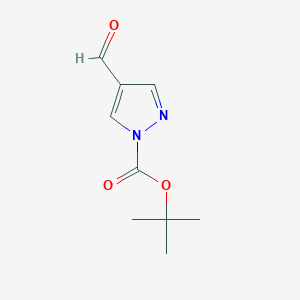
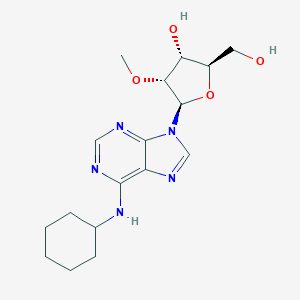
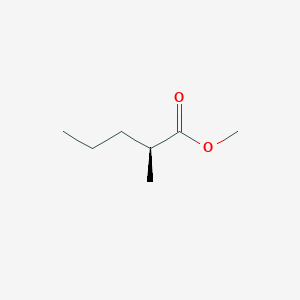

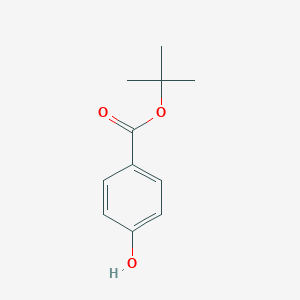
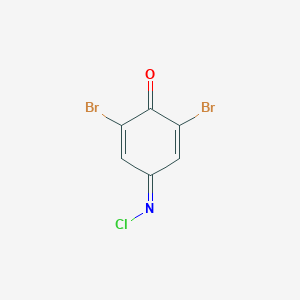
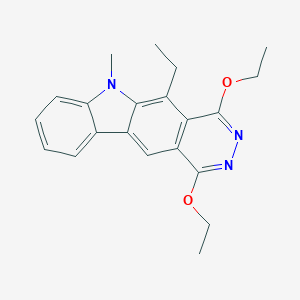
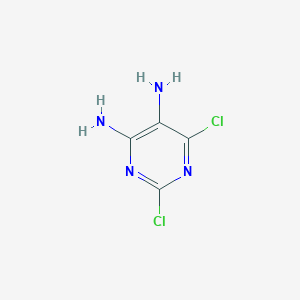

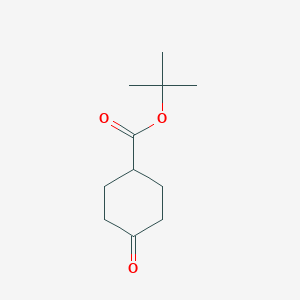
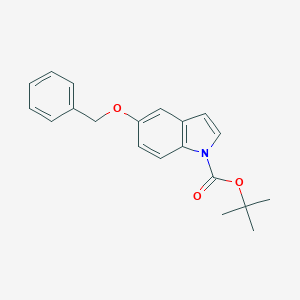
![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)
![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)
